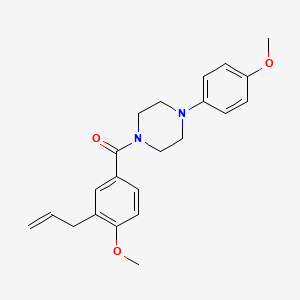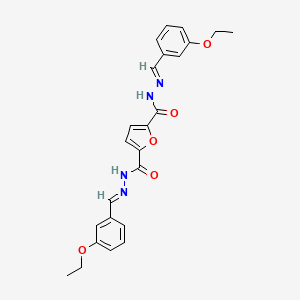
1-(3-ethoxybenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxybenzoyl)-4-(2-pyridinyl)piperazine, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPP belongs to the class of piperazine derivatives and is synthesized through a multistep process.
作用机制
The mechanism of action of EPP is not fully understood. However, it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. EPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. EPP has also been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and movement.
实验室实验的优点和局限性
EPP has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, EPP has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of EPP. One area of research is the development of EPP derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential of EPP for the treatment of neurological disorders. Additionally, the study of the molecular targets of EPP and its mechanism of action could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, EPP is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method involves a multistep process, and its mechanism of action is not fully understood. EPP has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of EPP, including the development of EPP derivatives and the investigation of its therapeutic potential for neurological disorders.
合成方法
The synthesis of EPP involves a multistep process that starts with the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 2-acetylpyridine. The next step involves the reaction of 2-acetylpyridine with hydrazine hydrate to form 2-acetylpyridine hydrazone, which is further reacted with ethyl 3-bromobenzoate to form 1-(3-bromobenzoyl)-4-(2-pyridinyl)piperazine. Finally, the compound is treated with sodium ethoxide to obtain 1-(3-ethoxybenzoyl)-4-(2-pyridinyl)piperazine.
科学研究应用
EPP has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor and anti-inflammatory properties. EPP has also been found to have a significant effect on the central nervous system, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(3-ethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-23-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-4-9-19-17/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIBZHNCCJXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4879042.png)
![N-(2,3-dimethylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4879055.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4879056.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879077.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4879092.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B4879100.png)
![7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4879101.png)
![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B4879105.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879130.png)